Lactosylceramide (bovine buttermilk)
Description
Lactosylceramide (LacCer) is a neutral glycosphingolipid (GSL) composed of a ceramide backbone linked to a lactose disaccharide (galactose-β-1,4-glucose). It is primarily sourced from bovine buttermilk, a byproduct of butter production rich in milk fat globule membrane (MFGM) components . LacCer serves as a precursor for more complex gangliosides and GSLs, playing roles in cell signaling, membrane structure, and immune modulation .
Properties
Molecular Formula |
C53H101NO13 |
|---|---|
Molecular Weight |
960.4 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58) |
InChI Key |
JMIBHWXICSSLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Lipid Composition of Buttermilk and Butter Serum
The polar lipid distribution in buttermilk and butter serum varies due to differential partitioning during processing:
| Lipid Class | Buttermilk (%) | Butter Serum (%) |
|---|---|---|
| Phosphatidylethanolamine | 39.0 | 29.2 |
| Phosphatidylcholine | 24.4 | 24.9 |
| Sphingomyelin | 19.3 | 26.8 |
| Lactosylceramide | 8.3 | 10.1 |
| Phosphatidylinositol | 8.9 | 9.1 |
Data adapted from Britten et al. (2008).
Butter serum, a byproduct of anhydrous milk fat production, exhibits higher LacCer content due to the concentration of MFGM-derived lipids.
Extraction Techniques for Lactosylceramide
Ultracentrifugation-Based Isolation
The canonical method for LacCer extraction involves ultracentrifugation to separate MFGM fragments from casein micelles:
-
Dissociation of Caseins : Buttermilk is treated with 50 mM sodium citrate (pH 7.0) to dissociate casein micelles.
-
Centrifugation : The mixture is centrifuged at 100,000 × g for 60 min at 4°C, yielding a pellet enriched in MFGM fragments.
-
Solvent Extraction : Lipids are extracted from the pellet using a chloroform:methanol (2:1, v/v) mixture, followed by evaporation under nitrogen.
This method achieves ~80% recovery of polar lipids but requires optimization to minimize co-extraction of triacylglycerides (TAGs).
Ethanol-Modified Supercritical Carbon Dioxide (SC-CO₂)
Supercritical fluid extraction (SFE) offers a green alternative to organic solvents:
-
Parameter Optimization : SC-CO₂ modified with 10–20% ethanol (v/v) at 40–60°C and 25–35 MPa selectively extracts polar lipids.
-
Fractionation : A two-stage process separates TAGs (first stage) from phospholipids and LacCer (second stage).
| Parameter | Optimal Range | LacCer Purity (%) |
|---|---|---|
| Temperature | 50°C | 92.5 |
| Pressure | 30 MPa | 91.8 |
| Ethanol Modifier | 15% (v/v) | 94.2 |
Data from Ubeyitogullari & Rizvi (2020).
SC-CO₂ achieves 94% LacCer purity, outperforming conventional solvent extraction (82%).
Biosynthetic Pathways of Lactosylceramide
Enzymatic Synthesis in the Golgi Lumen
LacCer biosynthesis occurs in the lumen of the Golgi apparatus via β-1,4-galactosyltransferase (β-1,4GalT-V/VI):
The reaction requires a pH of 6.5–7.0 and Mn²⁺ as a cofactor. Subcellular fractionation studies confirm that β-1,4GalT-V/VI are integral membrane proteins localized to the trans-Golgi network.
Sphingomyelinase-Derived Synthesis
Acid sphingomyelinase (ASM) generates ceramide from sphingomyelin, which is subsequently glycosylated to LacCer:
This pathway is predominant in lysosomes and contributes to LacCer pools during cellular stress.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with evaporative light scattering detection (ELSD) resolves LacCer from co-extracted lipids:
-
Column : C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase : Acetonitrile:methanol:water (65:30:5, v/v/v)
-
Flow Rate : 1.0 mL/min
-
ELSD Parameters : Drift tube 40°C, gas flow 1.5 L/min
LacCer elutes at 18.2 min, with a limit of detection (LOD) of 0.1 μg.
Chemical Reactions Analysis
Deacylation and Reacylation Reactions
LacCer undergoes hydrolysis under alkaline conditions to remove fatty acyl chains, forming lyso-LacCer. This intermediate serves as a precursor for synthesizing modified glycosphingolipids:
-
Deacylation : Treatment with 1.0 M NaOH in methanol at 72°C for 4 days removes the fatty acid, yielding lyso-LacCer .
-
Reacylation : Lyso-LacCer reacts with 1-adamantaneacetic acid using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent. This forms adamantyl-glycosphingolipids, which are stable analogs for biological studies .
| Reaction Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Deacylation | 1.0 M NaOH, methanol, 72°C, 4 days | Lyso-LacCer | |
| Reacylation | 1-Adamantaneacetic acid, BOP, −70°C, 1.5 h | Adamantyl-LacCer |
Enzymatic Modifications
LacCer serves as a substrate for glycosyltransferases and sialyltransferases in ganglioside biosynthesis:
-
Sialylation : α2,3-Sialyltransferase transfers sialic acid from CMP-sialic acid to LacCer’s galactose residue, forming GM3 ganglioside (Neu5Acα2-3Galβ1-4Glcβ1-Cer) .
-
GalNAc Addition : β1,4-GalNAc transferase extends GM3 to GM2 (GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer) .
| Enzyme | Substrate | Product | Key Conditions | Reference |
|---|---|---|---|---|
| α2,3-Sialyltransferase | LacCer | GM3 | CMP-sialic acid, 37°C | |
| β1,4-GalNAc Transferase | GM3 | GM2 | UDP-GalNAc, 37°C |
Mass Spectrometry Fragmentation
Collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) reveal LacCer’s structural features:
-
Ceramide Fragments : CID generates ions corresponding to the sphingosine backbone (e.g., m/z 237.221 for d18:1) and fatty acyl chains (e.g., m/z 280.263 for 16:0) .
-
Glycan Cleavage : Low-energy CID fragments the lactose moiety, producing ions like [M−H]⁻ at m/z 1235.798 for LacCer (d40:1) .
| Ion Type | m/z (Observed) | Structural Assignment | Reference |
|---|---|---|---|
| P(d18:1) | 237.221 | Sphingosine backbone | |
| S(22:0) | 392.389 | Fatty acyl chain | |
| [M−H]⁻ | 1235.798 | LacCer (d40:1) |
Binding and Biological Interactions
LacCer participates in host-pathogen interactions:
-
Bacterial Adhesion : Bovine milk LacCer binds enterotoxigenic Escherichia coli strains, inhibiting hemagglutination .
-
Lipid Raft Modulation : LacCer stabilizes lipid microdomains, influencing signaling pathways and pathogen recognition .
Analytical Profiling
HPLC-ELSD and LC-MS/MS methods quantify LacCer in bovine buttermilk:
-
HPLC-ELSD : Resolves LacCer alongside other lipids (e.g., phosphatidylcholine, sphingomyelin) with retention time ~15–20 min .
-
LC-MS/MS : Identifies LacCer species (e.g., d18:1/16:0, d18:1/24:0) with high sensitivity .
| Method | LacCer Species Detected | Key Parameters | Reference |
|---|---|---|---|
| HPLC-ELSD | d18:1/16:0, d18:1/24:0 | Column: C18, mobile phase: CHCl₃/CH₃OH/H₂O | |
| LC-MS/MS | d18:1/22:0, d18:1/24:1 | CID energy: 20–80 eV |
Scientific Research Applications
Biochemical Properties
Lactosylceramide (CAS Number: 4682-48-8) is characterized by its molecular formula and a molecular weight of approximately 960.37 g/mol. It exhibits a density of 1.14 g/cm³ and has significant thermal stability with a boiling point of 1001.4°C at 760 mmHg . This compound is primarily found on the plasma membranes of human phagocytes, indicating its role in immune responses .
Immunology and Infection Control
Lactosylceramide has been studied for its immunomodulatory effects. It enhances the phagocytic capacity of macrophages and neutrophils, which is vital for combating infections . Its application extends to:
- Antiviral Properties : Research indicates that lactosylceramide can inhibit viral infections by modulating immune responses .
- Cancer Therapy : The compound has been investigated for its potential in enhancing the efficacy of antibody-drug conjugates by improving targeting to cancer cells .
Dermatological Applications
The skin barrier recovery properties of lactosylceramide make it a valuable component in dermatological formulations. A study demonstrated that creams containing lactosylceramide significantly improved skin hydration and barrier function compared to control formulations .
Nutraceuticals
Lactosylceramide's role as a bioactive component in dairy products positions it as a potential nutraceutical, contributing to gut health and overall immunity when included in dietary supplements .
Case Studies
Mechanism of Action
Lactosylceramide exerts its effects through its interaction with various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling . Elevated levels of lactosylceramide are associated with hyperglycemia, insulin resistance, and obesity in diabetic mice . The compound also promotes the recruitment of CNS-infiltrating monocytes and microglia, enhancing neurodegeneration in models of multiple sclerosis .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula: C₅₃H₁₀₁NO₁₃
- Molecular Weight : 960.4 g/mol
- Purity : ≥98% (confirmed by TLC and MS)
- Applications : Studied in oncology (inhibits cell proliferation) and liver pathology research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares LacCer with structurally related glycosphingolipids and gangliosides:
Key Research Findings
Biosynthetic Pathways: LacCer is enzymatically modified to synthesize gangliosides like GM2 (via sialylation and GalNAc addition) .
Functional Contrasts: Antiproliferative Activity: LacCer inhibits tumor cell proliferation, while GM3 suppresses EGFR signaling but lacks direct anticancer effects .
GM3 and GD3 from bovine buttermilk exhibit distinct molecular profiles compared to brain-derived counterparts, affecting their biological activity .
Notes on Analytical and Industrial Relevance
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating lactosylceramide (LacCer) from bovine buttermilk, and how can purity be validated?
- Methodological Answer : LacCer isolation typically involves microfiltration to separate milk fat globule membrane (MFGM) components, followed by supercritical fluid extraction to reduce triglycerides. Polar lipids, including LacCer, are enriched via dual-phase solvent extraction (chloroform:methanol:water). Purity is validated using thin-layer chromatography (TLC) with orcinol staining for glycolipids and mass spectrometry (MS) for structural confirmation. Phospholipid content (PE, PI, PC, SM) should also be quantified via HPLC .
Q. How can researchers standardize assays to evaluate LacCer’s anti-proliferative effects in cancer models?
- Methodological Answer : Use in vitro models (e.g., Caco-2/TC7 cells) treated with LacCer at concentrations 10–50 μM. Measure proliferation via MTT assays over 24–72 hours, with α-GalCer as a positive control. Include dose-response curves and validate results with flow cytometry (apoptosis markers like Annexin V). Normalize data to vehicle-treated controls and account for batch variability in LacCer sourcing (e.g., fatty acid chain length differences) .
Q. What analytical techniques are critical for characterizing LacCer’s structural heterogeneity in bovine buttermilk?
- Methodological Answer : High-resolution MS (e.g., MALDI-TOF or ESI-MS) identifies ceramide backbone heterogeneity (e.g., C16:0 vs. C24:0 fatty acids). Nuclear magnetic resonance (NMR) confirms glycosidic linkage (β1→4 galactose-glucose). Quantify sphingoid base composition (sphingosine vs. phytosphingosine) using gas chromatography after acid hydrolysis .
Advanced Research Questions
Q. How can conflicting data on LacCer’s immune modulation (e.g., lack of iNKT cell activation) be reconciled with its reported bioactivity?
- Methodological Answer : Contradictions arise from model-specific responses. For example, bovine buttermilk-derived LacCer does not activate invariant natural killer T (iNKT) cells in murine dendritic cell co-cultures , whereas synthetic LacCer analogs may show activity. To resolve this, compare LacCer’s stereochemistry (e.g., α- vs. β-anomers) and test immune cell subsets (e.g., human peripheral blood mononuclear cells). Use IL-2 ELISA and intracellular cytokine staining to quantify activation .
Q. What experimental strategies optimize enzymatic synthesis of GM3 ganglioside from LacCer?
- Methodological Answer : Lyso-LacCer (generated via base hydrolysis) is sialylated using α2,3-sialyltransferase (ST3GalIV) in HEPES buffer (pH 7.5) with CMP-sialic acid. Include alkaline phosphatase to degrade inhibitory nucleotides. Monitor reaction progress by TLC and purify GM3 using silica gel chromatography. Optimize solvent conditions (e.g., 8% methanol) to enhance enzyme stability .
Q. How do thermal treatments (e.g., pasteurization) impact LacCer’s stability and bioactivity in buttermilk?
- Methodological Answer : Subject LacCer-enriched fractions to 80–85°C for 10–120 minutes. Assess structural integrity via MS and anti-rotaviral activity using focus-forming unit assays (e.g., WC3 bovine rotavirus in Caco-2 cells). Note that MFGM proteins like mucin 1 retain heat resistance, but LacCer’s glycosphingolipid structure may degrade at >90°C, reducing bioactivity .
Q. What mechanisms underlie LacCer’s anti-cancer effects, and how can they be dissected experimentally?
- Methodological Answer : LacCer inhibits proliferation via ROS-mediated apoptosis (e.g., increased intracellular superoxide measured by DCFDA fluorescence). Validate using ROS scavengers (e.g., NAC) to reverse effects. Transcriptomic profiling (RNA-seq) of treated cells can identify pathways like Src kinase inhibition or EGFR downregulation. Compare LacCer’s effects to synthetic analogs (e.g., C16-LacCer vs. C24:1-LacCer) to isolate structure-activity relationships .
Data Analysis & Experimental Design
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Dunnett’s) for dose-response studies (n ≥ 3 replicates). For sensory or bioactivity data, apply principal component analysis (PCA) to cluster variables (e.g., spider plots for attribute comparisons) .
- Contradiction Resolution : Meta-analyze studies by stratifying data based on LacCer source (natural vs. synthetic), cell type, and assay conditions. Use Western blotting to confirm protein targets (e.g., lactadherin in MFGM) in conflicting models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
